3-Hydroxy Darifenacin
Vue d'ensemble
Description
3-hydroxy Darifenacin est un métabolite de la darifenacine, un antagoniste sélectif des récepteurs muscariniques M3 utilisé principalement pour le traitement du syndrome de la vessie hyperactive . Le composé est connu pour sa forte affinité pour les récepteurs muscariniques, en particulier le sous-type M3, qui joue un rôle crucial dans les contractions des muscles de la vessie .
Mécanisme D'action
Target of Action
3-Hydroxy Darifenacin primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
This compound acts as a competitive antagonist at the M3 muscarinic receptors . By blocking these receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate .
Biochemical Pathways
It is known that the compound’s action on the m3 muscarinic receptors affects the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .
Pharmacokinetics
This compound exhibits a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours), but this increases with a prolonged-release (PR) formulation (14–16 hours) . The absolute bioavailability of darifenacin from 7.5 and 15mg PR tablets was estimated to be 15.4% and 18.6%, respectively . After oral administration, darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of bladder muscle contractions, which leads to a decrease in the urgency to urinate . This is achieved through its antagonistic action on the M3 muscarinic receptors .
Analyse Biochimique
Biochemical Properties
3-Hydroxy Darifenacin interacts with M1-5 muscarinic receptors . It has a greater affinity for the M3 receptor , which mediates bladder muscle contractions .
Cellular Effects
This compound blocks M3 muscarinic acetylcholine receptors, reducing the urgency to urinate . This suggests that it may influence cell signaling pathways related to muscle contraction.
Molecular Mechanism
The mechanism of action of this compound involves selectively antagonizing the muscarinic M3 receptor . This receptor is involved in mediating bladder muscle contractions .
Metabolic Pathways
This compound is subject to extensive hepatic metabolism, mediated by hepatic cytochrome P450 2D6 and 3A4 . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .
Subcellular Localization
Its parent compound Darifenacin is localized within the endoplasmic reticulum .
Méthodes De Préparation
La synthèse de 3-hydroxy Darifenacin implique plusieurs étapes, à partir de la darifenacine. Une méthode courante comprend l'utilisation d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) pour réduire la darifenacine en son dérivé hydroxy . Les méthodes de production industrielle impliquent souvent l'utilisation de techniques avancées comme la nanosuspension pour améliorer la biodisponibilité et la solubilité du composé .
Analyse Des Réactions Chimiques
3-hydroxy Darifenacin subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO4) et des agents réducteurs comme NaBH4 . Les principaux produits formés à partir de ces réactions sont généralement des dérivés hydroxylés de la darifenacine .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude des antagonistes des récepteurs muscariniques.
Biologie : Le composé est étudié pour ses effets sur les récepteurs muscariniques dans divers systèmes biologiques.
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement le récepteur muscarinique M3 . Ce récepteur est impliqué dans la contraction des muscles lisses de la vessie et du tube digestif, la production de salive et la fonction du sphincter de l'iris . En bloquant le récepteur M3, this compound réduit les contractions des muscles de la vessie, ce qui atténue les symptômes de la vessie hyperactive .
Applications De Recherche Scientifique
3-hydroxy Darifenacin has several scientific research applications:
Comparaison Avec Des Composés Similaires
3-hydroxy Darifenacin est comparé à d'autres antagonistes des récepteurs muscariniques comme la solifénacine et le vibégron . Bien que tous ces composés soient utilisés pour traiter la vessie hyperactive, this compound est unique en raison de sa forte sélectivité pour le récepteur M3 . Cette sélectivité offre potentiellement une approche plus ciblée avec moins d'effets secondaires par rapport à d'autres composés .
Des composés similaires comprennent :
Activité Biologique
3-Hydroxy Darifenacin, a metabolite of the selective M3 muscarinic receptor antagonist darifenacin, has garnered attention for its biological activity and therapeutic potential, particularly in treating overactive bladder (OAB). This article delves into the biological mechanisms, efficacy, and safety profile of this compound based on diverse research findings.
This compound is primarily characterized by its selective antagonism of the M3 muscarinic acetylcholine receptor, which plays a crucial role in mediating bladder contractions. This selectivity is significant as it minimizes side effects associated with other muscarinic receptors. The compound exhibits a higher affinity for the M3 receptor compared to M1 and M2 receptors, making it effective in reducing urinary urgency and frequency associated with OAB .
Key Mechanism Details:
- Affinity: this compound shows a pKi of 8.9 for the M3 receptor, indicating strong binding capability .
- Inhibition of Bladder Contractions: In vitro studies have demonstrated that it can significantly reduce bladder contractions induced by acetylcholine, thus alleviating symptoms of OAB .
Efficacy in Clinical Studies
Clinical trials have evaluated the efficacy of darifenacin, including its metabolite this compound, in managing OAB symptoms. A pooled analysis from three phase III studies involving over 1,000 patients indicated that treatment with darifenacin resulted in significant reductions in the number of incontinence episodes and improvements in bladder capacity .
Clinical Findings:
- Reduction in Incontinence Episodes: Patients receiving darifenacin (7.5 mg) experienced a median reduction of 68.4% in weekly incontinence episodes compared to placebo .
- Improvement Metrics: Significant decreases were also noted in urgency frequency and severity, with both doses (7.5 mg and 15 mg) showing efficacy over placebo .
Safety Profile
The safety profile of darifenacin has been extensively studied. Common adverse effects include dry mouth and constipation, which were reported more frequently than in placebo groups but were generally mild to moderate in severity . Notably, serious adverse reactions such as urinary retention were also documented but occurred at low rates.
Adverse Reaction Summary:
Adverse Reaction | Darifenacin 7.5 mg (%) | Darifenacin 15 mg (%) | Placebo (%) |
---|---|---|---|
Dry Mouth | 20.2 | 35.3 | 8.2 |
Constipation | 14.8 | 21.3 | 6.2 |
Urinary Tract Infection | 4.7 | 4.5 | 2.6 |
Case Studies and Research Insights
Several case studies have highlighted the practical application of darifenacin in clinical settings:
- Case Study on Efficacy Across Severity Levels: A retrospective analysis indicated that patients with varying baseline symptom severity responded positively to darifenacin treatment, with significant symptom improvement observed within two weeks for those on higher doses .
- Behavioral Modification Impact: Research comparing darifenacin alone versus darifenacin combined with behavioral modifications showed that while both approaches improved quality of life measures, the combination did not yield significantly better outcomes than medication alone .
Propriétés
IUPAC Name |
2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQBFMESJKUBQ-XQZUBTRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206048-82-0 | |
Record name | UK-148993 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UK-148993 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.